3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-[4-(4-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a piperazine ring substituted with hydroxyphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis and purification systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxyphenyl group can be reduced to a phenol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the methoxyphenyl group can produce phenols.
Scientific Research Applications
3-[4-(4-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmaceutical intermediate and its biological activity.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[4-(4-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyphenyl and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple cyclic amine with a wide range of biological activities.
Quetiapine: An antipsychotic drug that contains a piperazine ring.
Aripiprazole: Another antipsychotic with a piperazine moiety.
Uniqueness
3-[4-(4-HYDROXYPHENYL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxyphenyl and methoxyphenyl groups with the piperazine ring enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C21H21N3O4/c1-28-18-8-4-16(5-9-18)24-20(26)14-19(21(24)27)23-12-10-22(11-13-23)15-2-6-17(25)7-3-15/h2-9,14,25H,10-13H2,1H3 |
InChI Key |
IOEUPIMGBNCFRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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